Cas no 5773-87-5 (4-methylnaphthalene-2-carboxylic acid)

4-methylnaphthalene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenecarboxylic acid, 4-methyl-
- 1-METHYLNAPHTHALENE-3-CARBOXYLIO ACID
- 4-methylnaphthalene-2-carboxylic acid
- 5773-87-5
- 1-Methylnaphthalene-3-carboxylic acid
- SCHEMBL3388906
-
- インチ: InChI=1S/C12H10O2/c1-8-6-10(12(13)14)7-9-4-2-3-5-11(8)9/h2-7H,1H3,(H,13,14)
- InChIKey: LLMATWMVKZWAOV-UHFFFAOYSA-N
計算された属性
- 精确分子量: 186.068079557g/mol
- 同位素质量: 186.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 224
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.1
- トポロジー分子極性表面積: 37.3Ų
4-methylnaphthalene-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-39722051-5.0g |
4-methylnaphthalene-2-carboxylic acid |
5773-87-5 | 95% | 5.0g |
$2976.0 | 2023-01-05 | |
Enamine | BBV-39722051-10.0g |
4-methylnaphthalene-2-carboxylic acid |
5773-87-5 | 95% | 10.0g |
$3742.0 | 2023-01-05 | |
Alichem | A219002921-250mg |
1-Methylnaphthalene-3-carboxylic acid |
5773-87-5 | 98% | 250mg |
$700.40 | 2023-09-01 | |
Alichem | A219002921-500mg |
1-Methylnaphthalene-3-carboxylic acid |
5773-87-5 | 98% | 500mg |
$1048.60 | 2023-09-01 | |
Enamine | BBV-39722051-2.5g |
4-methylnaphthalene-2-carboxylic acid |
5773-87-5 | 95% | 2.5g |
$2347.0 | 2023-10-28 | |
Enamine | BBV-39722051-1g |
4-methylnaphthalene-2-carboxylic acid |
5773-87-5 | 95% | 1g |
$1133.0 | 2023-10-28 | |
Alichem | A219002921-1g |
1-Methylnaphthalene-3-carboxylic acid |
5773-87-5 | 98% | 1g |
$1685.00 | 2023-09-01 | |
Enamine | BBV-39722051-1.0g |
4-methylnaphthalene-2-carboxylic acid |
5773-87-5 | 95% | 1.0g |
$1133.0 | 2023-01-05 | |
Enamine | BBV-39722051-10g |
4-methylnaphthalene-2-carboxylic acid |
5773-87-5 | 95% | 10g |
$3742.0 | 2023-10-28 | |
Enamine | BBV-39722051-5g |
4-methylnaphthalene-2-carboxylic acid |
5773-87-5 | 95% | 5g |
$2976.0 | 2023-10-28 |
4-methylnaphthalene-2-carboxylic acid 関連文献
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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8. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-methylnaphthalene-2-carboxylic acidに関する追加情報
2-Naphthalenecarboxylic Acid, 4-Methyl- (CAS No. 5773-87-5): A Comprehensive Overview
The compound 2-Naphthalenecarboxylic Acid, 4-Methyl-, with the CAS registry number 5773-87-5, is an aromatic carboxylic acid derivative that has garnered significant attention in both academic and industrial research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a carboxylic acid group at the 2-position and a methyl group at the 4-position. Its unique structure endows it with distinct chemical and physical properties, making it a valuable molecule in various applications.
Structural Features and Physical Properties: The molecular structure of 2-Naphthalenecarboxylic Acid, 4-Methyl- consists of a naphthalene ring system with substituents at positions 2 and 4. The carboxylic acid group (-COOH) at position 2 imparts acidic properties, while the methyl group (-CH₃) at position 4 introduces steric effects and modulates the electronic environment of the molecule. This compound is typically a white crystalline solid with a melting point of approximately 160°C and a boiling point around 300°C under standard conditions. Its solubility in water is moderate, and it exhibits better solubility in organic solvents such as ethanol and acetone.
Synthesis and Characterization: The synthesis of 2-Naphthalenecarboxylic Acid, 4-Methyl- involves several methods, including oxidation of appropriate naphthol derivatives or direct substitution reactions on naphthalene. Recent advancements in catalytic processes have enabled more efficient and environmentally friendly syntheses. The compound can be characterized using techniques such as HPLC, NMR spectroscopy, IR spectroscopy, and mass spectrometry, which provide insights into its purity, structure, and functional groups.
Applications in Materials Science: One of the most promising applications of 2-Naphthalenecarboxylic Acid, 4-Methyl- lies in materials science. Its ability to form coordination polymers and metal-organic frameworks (MOFs) has been extensively explored. For instance, researchers have demonstrated that this compound can serve as a versatile ligand for constructing MOFs with high surface area and porosity, which are valuable for gas storage, catalysis, and sensing applications. Recent studies have also highlighted its potential in creating stimuli-responsive materials that can undergo structural changes in response to external stimuli such as light or temperature.
Role in Pharmaceutical Research: In the pharmaceutical industry, 2-Naphthalenecarboxylic Acid, 4-Methyl- has been investigated as a lead compound for drug development. Its aromaticity and functional groups make it an attractive candidate for designing bioactive molecules. For example, derivatives of this compound have been studied for their potential anti-inflammatory, antioxidant, and anticancer activities. A recent study published in *Journal of Medicinal Chemistry* reported that certain analogs exhibit potent inhibitory effects on key enzymes involved in inflammatory pathways.
Environmental Considerations: As industries increasingly prioritize sustainability, the environmental impact of chemical compounds like 2-Naphthalenecarboxylic Acid, 4-Methyl- has come under scrutiny. Research into its biodegradation pathways has revealed that under aerobic conditions, this compound can be metabolized by microorganisms to produce innocuous byproducts such as carbon dioxide and water. However, further studies are needed to assess its long-term persistence in different environmental matrices.
Safety and Handling: Despite its valuable applications, proper handling of 2-Naphthalenecarboxylic Acid, 4-Methyl- is essential to ensure safety. It is important to handle this compound in well-ventilated areas using appropriate personal protective equipment (PPE). Storage should be done in sealed containers to prevent contamination and degradation.
In conclusion, 2-Naphthalenecarboxylic Acid, 4-Methyl- (CAS No. 5773-87-5) is a versatile compound with diverse applications across multiple disciplines. Its unique structure enables it to serve as a building block for advanced materials and bioactive molecules while maintaining environmental compatibility. As research continues to uncover new possibilities for this compound, its role in shaping future technologies will undoubtedly expand.
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